molecular formula C22H23N3O2S B2754157 4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile CAS No. 2034238-34-9

4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile

Cat. No.: B2754157
CAS No.: 2034238-34-9
M. Wt: 393.51
InChI Key: MRTJXGFSITZZKL-UHFFFAOYSA-N
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Description

4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile is a sophisticated chemical compound intended for research and development applications. This molecule features a complex structure comprising a piperidine-4-carbonitrile core, a phenyl substituent, and a pyridine carbonyl group linked to a thiolan-3-yloxy moiety, making it a compound of significant interest in medicinal chemistry and drug discovery. Its structural profile suggests potential as a key intermediate or a target for high-throughput screening, particularly in the design of novel enzyme inhibitors or receptor modulators. Researchers can utilize this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and biochemical assays. As with all such reagents, this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c23-16-22(18-4-2-1-3-5-18)9-11-25(12-10-22)21(26)17-6-7-20(24-14-17)27-19-8-13-28-15-19/h1-7,14,19H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTJXGFSITZZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thiolan-3-yloxy group: This can be achieved by reacting a suitable thiol with an epoxide under basic conditions.

    Synthesis of the pyridine-3-carbonyl group: This step involves the acylation of a pyridine derivative with an appropriate acyl chloride.

    Formation of the piperidine ring: This can be done through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the phenyl group: This step typically involves a Friedel-Crafts alkylation reaction.

    Formation of the carbonitrile group: This can be achieved by reacting a suitable nitrile with a halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thiolan-3-yloxy group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyridine-3-carbonyl moiety can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving its molecular targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The thiolan-3-yloxy group may interact with thiol-containing enzymes, while the pyridine-3-carbonyl group may interact with nucleophilic sites in proteins. The piperidine ring and phenyl group may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s structural uniqueness lies in its combination of a piperidine-carbonitrile scaffold, a pyridine-carbonyl linkage, and a thiolan-3-yloxy substituent. Below is a comparative analysis with analogous compounds from the evidence:

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reference
4-Phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile Not provided Not provided Piperidine-4-carbonitrile, 6-(thiolan-3-yloxy)pyridine-3-carbonyl, 4-phenyl N/A
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile C21H21N5S 375.49 Pyridine-3-carbonitrile, 4-phenyl, 6-(thiophen-2-yl), 4-methylpiperazine
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile C17H18N4 278.35 Pyridine-3-carbonitrile, 4-(3-methylphenyl)piperazine
1-(4-(4-Morpholinopiperidin-1-yl)-6-(pyridine-3-yl)pyrimidin-2-yl)piperidine-4-carbonitrile C25H31N7O 445.56 Piperidine-4-carbonitrile, pyrimidine, morpholine, pyridine-3-yl
Key Observations:

Piperidine vs. Piperazine Rings : The target compound uses a piperidine ring, while analogs like 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () employ a piperazine ring. Piperazine derivatives often exhibit enhanced solubility due to nitrogen-rich structures but may show reduced metabolic stability compared to piperidine-based compounds.

Heterocyclic Modifications: The thiolan-3-yloxy group in the target compound distinguishes it from analogs with thiophenyl (e.g., ) or trifluoromethylpyridine groups (e.g., ).

Carbonitrile Positioning: The 4-carbonitrile group on the piperidine ring is conserved in the target compound and 1-(4-(4-morpholinopiperidin-1-yl)-6-(pyridine-3-yl)pyrimidin-2-yl)piperidine-4-carbonitrile (), suggesting shared utility as hydrogen-bond acceptors in drug-receptor interactions.

Pharmacological and Physicochemical Implications

  • Solubility and Bioavailability : The carbonitrile group and thiolan-3-yloxy substituent may enhance aqueous solubility compared to purely aromatic analogs (e.g., ). However, the piperidine ring’s lower basicity compared to piperazine (pKa ~7.5 vs. ~9.5) could reduce cationic character at physiological pH, affecting membrane permeability .
  • Metabolic Stability : Thiolan-3-yloxy’s saturated structure may confer resistance to oxidative metabolism compared to thiophenyl or pyridine-trifluoromethyl groups, which are prone to cytochrome P450-mediated oxidation .

Q & A

Q. What are the recommended synthetic routes for 4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile, and how is reaction purity optimized?

The synthesis typically involves a multi-step approach:

  • Step 1: Bromination of precursor pyridine derivatives (e.g., using Br₂/AcOH) to introduce reactive sites for nucleophilic substitution .
  • Step 2: Nucleophilic substitution with thiolan-3-ol to form the thiolan-3-yloxy moiety, requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Step 3: Coupling the pyridine intermediate with a piperidine-4-carbonitrile scaffold via carbodiimide-mediated amide bond formation .
    Purity Optimization:
  • Use High-Performance Liquid Chromatography (HPLC) to monitor reaction progress.
  • Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) .
  • Validate final compound purity (>95%) using ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with key signals for the piperidine ring (δ ~3.1–4.3 ppm) and pyridine carbonyl (δ ~165–170 ppm) .
  • X-Ray Crystallography: Resolves 3D conformation, particularly the spatial orientation of the thiolan ring and piperidine-carbonitrile group .
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., dichloromethane) .
  • Emergency Measures:
    • For skin contact: Rinse immediately with water for 15 minutes .
    • For spills: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Orthogonal Assays: Validate binding affinity using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to cross-check results from enzymatic assays .
  • Structural Analysis: Perform X-ray crystallography or cryo-EM to identify binding modes and rule out assay-specific artifacts .
  • Data Normalization: Account for batch-to-batch variability by including internal controls (e.g., reference inhibitors) in all experiments .

Q. What strategies enhance selectivity towards kinase targets while minimizing off-target effects?

  • Structure-Activity Relationship (SAR) Studies:
    • Modify substituents on the pyridine ring (e.g., introducing electron-withdrawing groups like -CF₃) to improve target binding .
    • Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
  • Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .

Q. How can computational methods guide the optimization of metabolic stability?

  • In Silico ADMET Prediction: Tools like SwissADME predict metabolic hotspots (e.g., oxidation of thiolan rings) .
  • Metabolite Identification: Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS .
  • Structural Refinement: Introduce steric hindrance (e.g., methyl groups) near labile sites to block cytochrome P450-mediated degradation .

Q. What experimental designs are recommended for analyzing the compound’s mechanism of action (MoA)?

  • Kinetic Studies: Determine inhibition constants (Kᵢ) using steady-state enzyme kinetics under varying ATP concentrations .
  • Cellular Pathway Analysis:
    • Perform RNA-seq or phosphoproteomics to map downstream signaling effects .
    • Use CRISPR-Cas9 knockout models to confirm target dependency .
  • In Vivo Validation: Assess efficacy in xenograft models with pharmacokinetic (PK) monitoring of plasma/tissue concentrations .

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